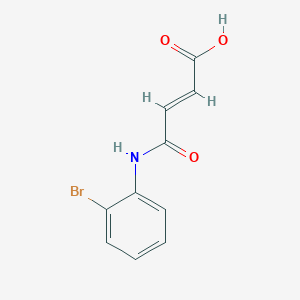
4-((2-Bromophenyl)amino)-4-oxobut-2-enoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of oxazoline-based ring structures, which are noticeable for their biological activities, has been achieved using various substrates such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes . Another study reported the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which were confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by physicochemical and spectral characteristics, including NMR, IR, and elemental analysis . For instance, the 1H-NMR and 13C-NMR spectra provided information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, bis-oxazolines and their derivatives were synthesized by the modular reaction between dicyanobenzenes and amino alcohols . The reaction proceeded smoothly in the presence of ZnCl2 as a Lewis acid catalyst under anaerobic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been determined by various analytical techniques. For example, the molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Applications De Recherche Scientifique
Suzuki–Miyaura Cross-Coupling
The Suzuki–Miyaura cross-coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The compound can be utilized as a boron reagent in this process, which is known for its mild and functional group tolerant reaction conditions. This application is significant in the synthesis of various pharmaceuticals and polymers .
Dynamic Click Chemistry
In the field of chemical biology, supramolecular chemistry, and biomedical applications, dynamic click chemistry is a pivotal area. The boronic acid moiety within the compound can engage in reversible cis-diol conjugation, which is crucial for creating stimuli-responsive biological systems and materials .
Synthesis of Borinic Acid Derivatives
Borinic acid derivatives are valuable in the development of new pharmaceuticals and agrochemicals. The compound can be used as a precursor in the synthesis of these derivatives, which can lead to advancements in medicinal chemistry .
Catalytic Protodeboronation
In organic synthesis, catalytic protodeboronation is a method used to remove boron groups from molecules. The compound can serve as a substrate in this reaction, which is useful for modifying chemical structures in the development of new drugs and chemicals .
Corrosion Inhibition
The compound has potential use as a corrosion inhibitor. Its application in this field could lead to the development of new materials that are resistant to degradation, extending the life of various industrial products .
Emulsifying Agent
As an emulsifying agent, the compound could be used to stabilize mixtures of oil and water, which is beneficial in the production of cosmetics, pharmaceuticals, and food products .
Antiseptic Applications
The antiseptic properties of the compound make it a candidate for use in healthcare products, such as wound dressings and sanitizers, to prevent infection .
Rubber Industry Applications
In the rubber industry, the compound can be used in the synthesis of rubber additives such as diphenylguanidines, phenylenediamines, and mercaptobenzothiazoles. These additives improve the properties of rubber, making it more durable and resistant to environmental factors .
Mécanisme D'action
The mechanism of action of similar compounds has been investigated in the context of their antimicrobial and anticancer activities. For instance, thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Orientations Futures
The future directions in the study of similar compounds involve overcoming the challenges of microbial resistance and improving the effectiveness and selectivity of chemotherapeutic agents against cancer. A novel series of 4-(4-bromophenyl)-thiazol-2-amine derivatives was synthesized and showed promising antimicrobial activity and anticancer activity . These compounds displayed good docking score within the binding pocket of selected PDB ID and showed promising ADME properties , indicating their potential to be used as lead compounds for rational drug designing.
Propriétés
IUPAC Name |
(E)-4-(2-bromoanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHBOIXAXNGQNF-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-Bromophenyl)amino)-4-oxobut-2-enoic acid | |
CAS RN |
36847-85-5 | |
| Record name | N-(2-BROMOPHENYL)MALEAMIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-(3-methoxyphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole](/img/structure/B2786404.png)
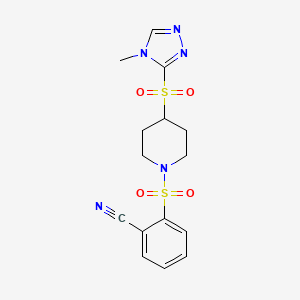
![2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2786408.png)
![4-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine](/img/structure/B2786409.png)
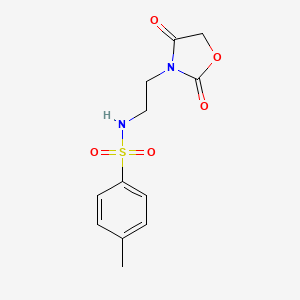
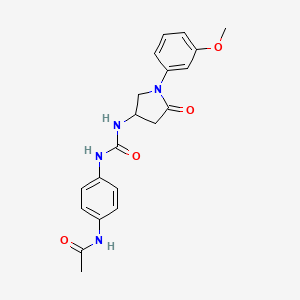
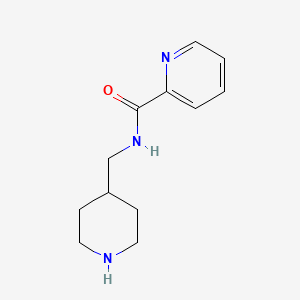

![3-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2786418.png)
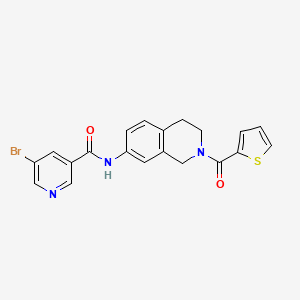
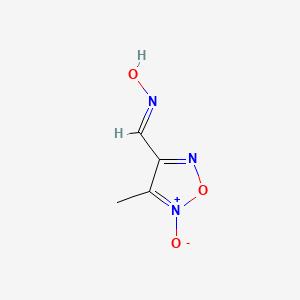
![1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2786422.png)